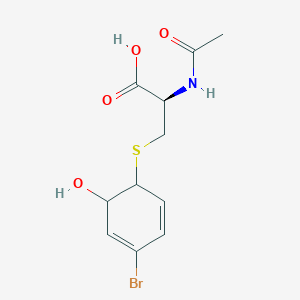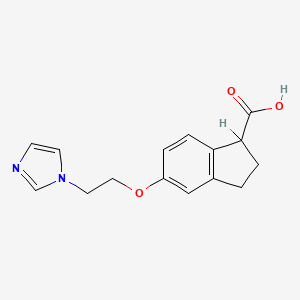
5-OH-Dpat
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-N,N-dipropylaminotetralin involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Tetralin Ring: The initial step involves the formation of the tetralin ring structure through a cyclization reaction.
Hydroxylation: The tetralin ring is then hydroxylated to introduce the hydroxyl group at the desired position.
Amination: The hydroxylated tetralin is then subjected to amination to introduce the dipropylamino group.
Industrial Production Methods
Industrial production of 5-Hydroxy-2-N,N-dipropylaminotetralin typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Processing: Large reactors are used to carry out the cyclization, hydroxylation, and amination reactions in batches.
Continuous Flow Processing: Continuous flow reactors may be employed to enhance efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2-N,N-dipropylaminotetralin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form reduced derivatives.
Substitution: The dipropylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides and amines.
Major Products Formed
The major products formed from these reactions include various derivatives of 5-Hydroxy-2-N,N-dipropylaminotetralin with modified functional groups, which can be used for further research and applications.
Scientific Research Applications
5-Hydroxy-2-N,N-dipropylaminotetralin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and properties of dopamine receptor agonists.
Biology: Employed in studies to understand the role of dopamine receptors in biological systems.
Industry: Utilized in the development of new pharmaceuticals and chemical probes for research purposes.
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-N,N-dipropylaminotetralin involves its interaction with dopamine receptors. It acts as an agonist at the D2 and D3 receptor subtypes, leading to the activation of downstream signaling pathways . The compound binds to the receptors and mimics the action of dopamine, resulting in various physiological and neurological effects.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-2-N,N-dipropylaminotetralin (7-OH-DPAT): Another dopamine receptor agonist with similar properties.
8-Hydroxy-2-N,N-dipropylaminotetralin (8-OH-DPAT): A selective agonist for serotonin receptors with some dopaminergic activity.
Uniqueness
5-Hydroxy-2-N,N-dipropylaminotetralin is unique due to its high selectivity for D2 and D3 receptor subtypes and its ability to act as a potent agonist. This makes it a valuable tool for studying the dopaminergic system and developing new therapeutic agents .
Properties
CAS No. |
68593-96-4 |
|---|---|
Molecular Formula |
C16H25NO |
Molecular Weight |
247.38 g/mol |
IUPAC Name |
6-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C16H25NO/c1-3-10-17(11-4-2)14-8-9-15-13(12-14)6-5-7-16(15)18/h5-7,14,18H,3-4,8-12H2,1-2H3 |
InChI Key |
MDBWEQVKJDMEMK-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C1CCC2=C(C1)C=CC=C2O |
Canonical SMILES |
CCCN(CCC)C1CCC2=C(C1)C=CC=C2O |
Synonyms |
2-dipropylamino-5-hydroxy-1,2,3,4-tetrahydronaphthalene 5-hydroxy-2-(di-n-propylamino)tetralin 5-hydroxy-2-N,N-dipropylaminotetralin 5-hydroxy-2-N,N-dipropylaminotetralin hydrobromide 5-hydroxy-2-N,N-dipropylaminotetralin hydrochloride, (+-)-isomer 5-hydroxy-2-N,N-dipropylaminotetralin hydrochloride, (R)-isomer 5-hydroxy-2-N,N-dipropylaminotetralin hydrochloride, (S)-isomer 5-hydroxy-2-N,N-dipropylaminotetralin, (+-)-isomer 5-hydroxy-2-N,N-dipropylaminotetralin, (R)-isomer 5-hydroxy-2-N,N-dipropylaminotetralin, (S)-isomer 5-OH-DPAT |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[3-(Diethylamino)propoxy]benzo[f]chromen-3-one](/img/structure/B1200927.png)
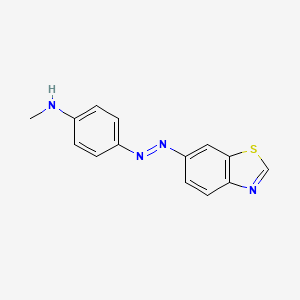
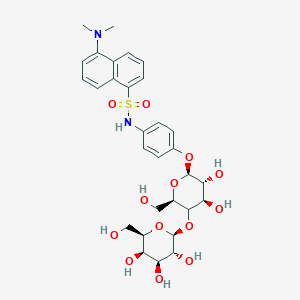

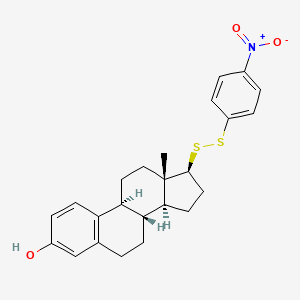
![7-[2-[(3S)-3,7-dihydroxyoct-1-enyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid](/img/structure/B1200938.png)
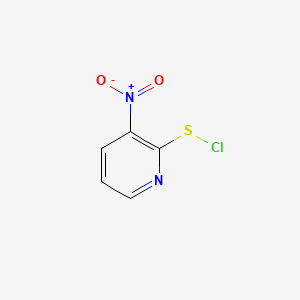
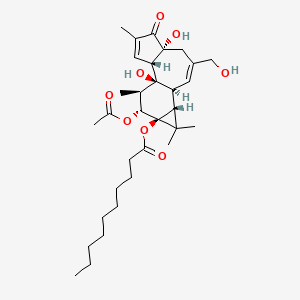
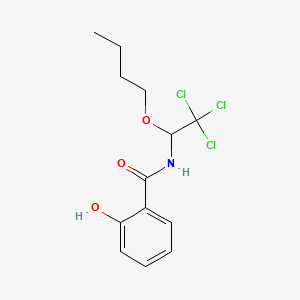
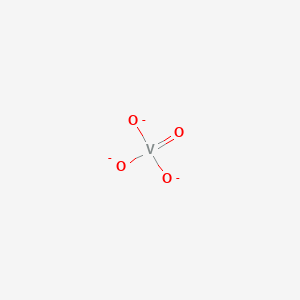
![6-[[(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-methylcarbamoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1200948.png)
